molecular formula C11H8BrN3O2 B13487001 2-Bromo-4-(2,4-dioxohexahydropyrimidin-1-yl)benzonitrile

2-Bromo-4-(2,4-dioxohexahydropyrimidin-1-yl)benzonitrile

Katalognummer: B13487001
Molekulargewicht: 294.10 g/mol
InChI-Schlüssel: CAGIVUDIBMXVBT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-bromo-4-(2,4-dioxo-1,3-diazinan-1-yl)benzonitrile is a chemical compound that features a bromine atom, a diazinane ring, and a benzonitrile group

Vorbereitungsmethoden

The synthesis of 2-bromo-4-(2,4-dioxo-1,3-diazinan-1-yl)benzonitrile typically involves the reaction of 2,4-dioxo-1,3-diazinane with a brominated benzonitrile derivative. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

2-bromo-4-(2,4-dioxo-1,3-diazinan-1-yl)benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include sodium hydroxide, potassium permanganate, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-bromo-4-(2,4-dioxo-1,3-diazinan-1-yl)benzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-bromo-4-(2,4-dioxo-1,3-diazinan-1-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The diazinane ring and benzonitrile group can bind to active sites on proteins, inhibiting their function or altering their activity. The exact pathways involved depend on the specific biological context and target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2-bromo-4-(2,4-dioxo-1,3-diazinan-1-yl)benzonitrile include:

    2-(2,4-dioxo-1,3-diazinan-1-yl)acetic acid: This compound features a similar diazinane ring but with an acetic acid group instead of a benzonitrile group.

    4-[2-(bromomethyl)-1,3-dioxolan-2-yl]benzonitrile: This compound has a bromomethyl group and a dioxolan ring, differing from the diazinane ring in the original compound.

The uniqueness of 2-bromo-4-(2,4-dioxo-1,3-diazinan-1-yl)benzonitrile lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C11H8BrN3O2

Molekulargewicht

294.10 g/mol

IUPAC-Name

2-bromo-4-(2,4-dioxo-1,3-diazinan-1-yl)benzonitrile

InChI

InChI=1S/C11H8BrN3O2/c12-9-5-8(2-1-7(9)6-13)15-4-3-10(16)14-11(15)17/h1-2,5H,3-4H2,(H,14,16,17)

InChI-Schlüssel

CAGIVUDIBMXVBT-UHFFFAOYSA-N

Kanonische SMILES

C1CN(C(=O)NC1=O)C2=CC(=C(C=C2)C#N)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.